Chemical properties and stability of N-α-Z-N-δ-phthaloyl-L-ornithine
An In-Depth Technical Guide to the Chemical Profiling and Orthogonal Stability of N-α-Z-N-δ-phthaloyl-L-ornithine Executive Overview In the synthesis of complex polyamines, cyclic peptides, and modified oligonucleotides,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Profiling and Orthogonal Stability of N-α-Z-N-δ-phthaloyl-L-ornithine
Executive Overview
In the synthesis of complex polyamines, cyclic peptides, and modified oligonucleotides, the precise control of reactive functional groups is paramount. N-α-Z-N-δ-phthaloyl-L-ornithine (commonly abbreviated as Z-Orn(Phth)-OH) serves as a critical building block in advanced synthetic workflows. By leveraging two distinct protecting groups—a urethane-based benzyloxycarbonyl (Z) group on the α-amine and an imide-based phthaloyl (Phth) group on the δ-amine—this molecule offers a highly reliable orthogonal protecting group strategy[1].
This whitepaper explores the physicochemical properties, stability kinetics, and self-validating experimental protocols for utilizing Z-Orn(Phth)-OH, providing researchers with the mechanistic grounding necessary to deploy this compound in solid-phase peptide synthesis (SPPS) and solution-phase conjugations.
Physicochemical Architecture
Z-Orn(Phth)-OH is engineered to prevent undesired side reactions, such as over-alkylation or premature cyclization, by exhaustively substituting the primary amines. The phthalimide moiety is particularly valuable as it blocks both hydrogens on the δ-amine, significantly reducing the risk of racemization during rigorous coupling cycles during substrate activation[2].
Data sourced from standardized chemical inventories for Z-Orn(pht)-oh[3].
The Logic of Orthogonal Protection
The utility of Z-Orn(Phth)-OH lies in the distinct chemical environments required to cleave its protecting groups. The protection scheme is "orthogonal" because the removal of one group does not compromise the integrity of the other.
The N-α-Z Group: As a urethane derivative, the Z group is highly stable to mild bases and nucleophiles but is readily cleaved by reductive conditions (catalytic hydrogenolysis) or strong, anhydrous acids (e.g., HF, HBr/AcOH) commonly used in peptide cleavage[4].
The N-δ-Phthaloyl Group: The cyclic imide structure provides exceptional stability against both acidic conditions and catalytic hydrogenation. However, it is highly susceptible to nucleophilic attack by primary amines or hydrazine under mild to moderate heating[5].
Caption: Orthogonal deprotection pathways for Z-Orn(Phth)-OH yielding selectively freed amines.
Stability Matrix & Reaction Kinetics
To design an effective synthetic route, researchers must understand the stability limits of each protecting group. For instance, while the phthaloyl group is stable during standard Fmoc-deprotection (using the secondary amine piperidine), it can be rapidly cleaved using an AMA mixture (ammonium hydroxide/methylamine) for amine-modified oligonucleotides[5].
Table 2: Orthogonal Stability Matrix of Z-Orn(Phth)-OH
Reagent / Condition
N-α-Z Group Status
N-δ-Phthaloyl Group Status
Mechanistic Rationale
Trifluoroacetic Acid (TFA)
Stable
Stable
Neither urethane nor imide bonds are susceptible to mild acid hydrolysis.
Hydrogen Fluoride (HF)
Cleaved
Stable
Strong acid protonates the urethane oxygen, driving decarboxylation.
H2, Pd/C (Reductive)
Cleaved
Stable
Hydrogenolysis specifically targets the benzylic C-O bond.
Piperidine (20% in DMF)
Stable
Stable
Secondary amines lack the steric freedom to efficiently open the imide ring.
Hydrazine (NH2NH2)
Stable
Cleaved
Strong, unhindered nucleophile attacks the imide carbonyls.
Self-Validating Experimental Protocols
The following methodologies are designed not just as step-by-step instructions, but as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the scientist.
Protocol A: Selective Deprotection of the N-α-Z Group via Catalytic Hydrogenolysis
Causality: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen across the benzyl-oxygen bond. This releases toluene and carbon dioxide gas. The phthaloyl group lacks a benzylic C-O bond and remains completely inert to these reductive conditions.
Preparation: Dissolve Z-Orn(Phth)-OH (1.0 eq) in anhydrous methanol or ethanol (0.1 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric. Ensure the flask is purged with inert N2 gas prior to addition.
Reaction Initiation: Evacuate the flask and backfill with H2 gas using a balloon apparatus.
Self-Validation (QC): The reaction is self-validating through two visual cues: the initial uptake of H2 gas (deflation of the balloon) and the micro-bubbling of CO2 gas as the urethane decomposes.
Termination: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), purge the system with N2. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield H-Orn(Phth)-OH.
Protocol B: Selective Deprotection of the N-δ-Phthaloyl Group via Hydrazinolysis
Causality: Hydrazine acts as a potent bidentate nucleophile. It attacks one carbonyl of the phthalimide ring, opening it, and subsequently attacks the second carbonyl to form a highly stable, thermodynamically favored 6-membered ring (phthalhydrazide), thereby liberating the primary δ-amine without affecting the rest of the molecule.
Caption: Mechanistic sequence of phthaloyl group removal via hydrazinolysis.
Preparation: Dissolve the protected substrate in ethanol (0.2 M). Ethanol is chosen specifically for its solvent properties regarding the byproduct.
Reagent Addition: Add hydrazine monohydrate (2.0 to 5.0 eq). Stir at room temperature or under gentle reflux (depending on steric hindrance).
Self-Validation (QC): As the reaction progresses, the byproduct, phthalhydrazide, will precipitate out of the ethanolic solution as a dense white solid. The appearance of this precipitate is a direct, visual confirmation that the imide ring has been successfully cleaved.
Isolation: Filter the suspension to remove the solid phthalhydrazide. Concentrate the filtrate and purify via preparative HPLC or crystallization to isolate the free δ-amine. Alternative non-hydrazine methods, such as NaBH4/2-propanol followed by acetic acid, can also be employed if the substrate is sensitive to nucleophiles yielding primary amines efficiently[2].
Orthogonal Protection in Peptide Synthesis: A Technical Guide to N-α-Z-N-δ-phthaloyl-L-ornithine
Abstract In the intricate field of peptide synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high-fidelity products.[1] This technical guide provides an in-depth explor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the intricate field of peptide synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high-fidelity products.[1] This technical guide provides an in-depth exploration of orthogonal protection strategies, with a specific focus on the utility of N-α-benzyloxycarbonyl-N-δ-phthaloyl-L-ornithine (N-α-Z-N-δ-phthaloyl-L-ornithine). We will delve into the core principles of orthogonal protection, the unique chemical properties of the benzyloxycarbonyl (Z) and phthaloyl (Phth) groups, and provide detailed, field-proven protocols for their application and selective removal. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of complex peptides and peptidomimetics.
The Imperative of Orthogonal Protection in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process of forming amide bonds between amino acids.[2] To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids—the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked or "protected".[1][3] An orthogonal protection strategy is a sophisticated approach that employs multiple classes of protecting groups within a single synthetic scheme. The defining characteristic of this strategy is that each class of protecting group can be selectively removed under a specific set of chemical conditions that do not affect the others.[1][4] This principle provides the chemist with precise control over the synthetic route, enabling the construction of complex peptide architectures such as branched and cyclic peptides.[1][5]
Protecting groups in peptide synthesis are generally classified into three categories:
Temporary Protecting Groups: These are used to protect the α-amino group of the incoming amino acid and are removed at each cycle of peptide chain elongation.[1]
Permanent Protecting Groups: These mask reactive side chains and are designed to remain intact throughout the synthesis, only to be cleaved during the final step.[1]
Semi-permanent (or Auxiliary) Protecting Groups: These are stable during the main chain assembly but can be selectively removed while the permanent groups remain, allowing for mid-synthesis modifications.[1]
The judicious choice of an orthogonal set of protecting groups is often the deciding factor between the success and failure of a complex peptide synthesis.[3]
N-α-Z-N-δ-phthaloyl-L-ornithine: A Versatile Tool for Orthogonal Synthesis
N-α-Z-N-δ-phthaloyl-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine, which is valuable for introducing unique structural features into peptides.[6] This particular derivative is equipped with two distinct protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the phthaloyl (Phth) group on the side-chain δ-amino group. The orthogonality of these two groups is the cornerstone of its utility.
The Benzyloxycarbonyl (Z) Group: A Classic α-Amino Protection
Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl group remains a widely used protecting group for α-amino functions.[7] Its key features include:
Stability: The Z group is stable to the mildly basic conditions often used for the deprotection of other groups like Fmoc, and to the acidic conditions used to remove Boc groups.[8][9]
Deprotection: It is readily cleaved under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd), or by strong acids like HBr in acetic acid.[8]
The Phthaloyl (Phth) Group: Robust Side-Chain Protection
The phthaloyl group provides robust protection for primary amines. Its notable characteristics are:
High Stability: The phthaloyl group is exceptionally stable under both acidic and basic conditions, making it orthogonal to both Boc and Fmoc strategies.[9] This stability is crucial for protecting the side chain of ornithine during the repeated cycles of α-amino deprotection in solid-phase peptide synthesis (SPPS).
Deprotection: The standard method for removing the phthaloyl group is through hydrazinolysis, typically using hydrazine hydrate.[9][10] This process involves a nucleophilic attack by hydrazine on a carbonyl carbon of the phthalimide, followed by cyclization to form a stable phthalhydrazide byproduct, thereby liberating the free amine.[10]
The Orthogonal Deprotection Strategy in Practice
The distinct chemical labilities of the Z and phthaloyl groups allow for their selective removal in the presence of each other. This orthogonality is depicted in the workflow below:
A Technical Guide to the Structural Elucidation of N-α-Z-N-δ-phthaloyl-L-ornithine by NMR Spectroscopy
Abstract: The precise structural confirmation of protected amino acids is fundamental to peptide synthesis and pharmaceutical development. N-α-Z-N-δ-phthaloyl-L-ornithine is a key intermediate, valued for its orthogonall...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The precise structural confirmation of protected amino acids is fundamental to peptide synthesis and pharmaceutical development. N-α-Z-N-δ-phthaloyl-L-ornithine is a key intermediate, valued for its orthogonally protected amino groups that allow for selective chemical modifications.[1] This guide provides an in-depth, methodology-focused exploration of its complete structural assignment using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail not only the experimental protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR but also the underlying logic for their application. This document serves as a practical reference for researchers and drug development professionals requiring unambiguous characterization of complex synthetic molecules.
Chapter 1: The Analyte – Understanding the Molecular Architecture
N-α-Z-N-δ-phthaloyl-L-ornithine is comprised of an L-ornithine backbone with its two amino groups differentially protected. The alpha-amino (Nα) group is protected by a benzyloxycarbonyl (Z or Cbz) group, while the delta-amino (Nδ) group is protected by a phthaloyl group.[1] This specific arrangement is crucial for multi-step peptide synthesis.[2] Understanding the structure of these individual components is the first step in interpreting the molecule's composite NMR spectrum.
The benzyloxycarbonyl group (Z-group) is an amine protecting group widely used in organic synthesis.[3][4] The phthaloyl group also serves as a robust protecting group for primary amines, forming a stable phthalimide.[2][5]
Figure 1: Molecular structure of N-α-Z-N-δ-phthaloyl-L-ornithine with atom numbering.
Chapter 2: A Multi-faceted NMR Approach
Confirming the structure of a molecule with multiple, similar moieties (e.g., two different aromatic systems, multiple methylene groups) requires more than a simple one-dimensional proton NMR. A combination of experiments is necessary to unambiguously assign each signal and confirm connectivity.
¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons. Chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and splitting (multiplicity) reveals adjacent protons.[6]
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environments. The broad chemical shift range provides a distinct signal for nearly every carbon atom.[7][8]
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). This is invaluable for tracing the carbon chain of the ornithine backbone.[9][10]
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons (¹J coupling). It is a powerful tool for definitively assigning a proton signal to its corresponding carbon signal.[11][12][13]
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds (²J or ³J coupling). This is the key experiment for connecting the different fragments of the molecule, such as linking the ornithine backbone to the Z- and phthaloyl- protecting groups via their carbonyl carbons.[11][14]
Figure 2: Workflow for the comprehensive NMR-based structural elucidation.
Chapter 3: Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are designed to be self-validating, providing high-quality data for accurate interpretation.
Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule for several reasons: it readily dissolves a wide range of organic compounds, its residual proton signal (δ ≈ 2.50 ppm) rarely interferes with key analyte signals, and its ability to form hydrogen bonds allows for the observation of exchangeable protons like those on amide (N-H) and carboxylic acid (O-H) groups.[15]
Protocol:
Weigh approximately 10-15 mg of N-α-Z-N-δ-phthaloyl-L-ornithine directly into a clean, dry NMR tube.
Add approximately 0.6 mL of DMSO-d₆ (99.9% D).
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
Ensure the solution is clear and free of particulate matter before inserting it into the NMR spectrometer.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[15]
Reference: Chemical shifts are reported in ppm (δ) using the residual solvent signal of DMSO-d₆ as the internal reference (δ = 2.50 ppm for ¹H, δ = 39.5 ppm for ¹³C).[15]
¹H NMR: 16 scans, 1-second relaxation delay.
¹³C NMR: 1024 scans, 2-second relaxation delay, with proton decoupling.
gCOSY: Gradient-selected COSY, 256 increments in the indirect dimension, 8 scans per increment.
gHSQC: Gradient-selected HSQC, optimized for ¹J(CH) of 145 Hz, 256 increments, 16 scans per increment.
gHMBC: Gradient-selected HMBC, optimized for long-range coupling of 8 Hz, 400 increments, 32 scans per increment.
Chapter 4: Spectral Interpretation and Data Analysis
The following is a detailed analysis of the expected NMR data, integrating information from all experiments to build a complete structural picture.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into three main regions: the downfield aromatic region, the mid-field region containing the Z-group methylene and ornithine α-proton, and the upfield aliphatic region of the ornithine side chain.
Table 1: Summary of ¹H NMR Data in DMSO-d₆
Signal Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
COSY Correlations
H-Ar (Phth)
~7.85
m
4H
Phthaloyl-H
None
H-Ar (Z)
~7.35
m
5H
Z-group Phenyl-H
None
H-Nα
~7.5-8.0
d
1H
Nα-H
Hα
H-C8 (Z-CH₂)
~5.05
s
2H
Z-group -OCH₂ Ph
None
Hα
~4.0-4.2
m
1H
Cα-H
H-Nα, Hβ
Hδ
~3.55
t
2H
Cδ-H₂
Hγ
Hβ
~1.75
m
2H
Cβ-H₂
Hα, Hγ
Hγ
~1.55
m
2H
Cγ-H₂
Hβ, Hδ
COOH
~12.5
br s
1H
COOH
None
Proton assignments are based on typical chemical shifts for protected amino acids and correlation data.[15][16]
Aromatic Protons: Two distinct multiplets are observed. The downfield multiplet around 7.85 ppm integrates to 4 protons and is characteristic of the symmetric phthaloyl group.[17] The upfield multiplet around 7.35 ppm, integrating to 5 protons, corresponds to the monosubstituted phenyl ring of the Z-group.[18]
Z-group Methylene (H-C8): A sharp singlet at ~5.05 ppm integrating to 2H is characteristic of the benzylic protons of the Z-group. They are a singlet because they have no adjacent protons to couple with.
Ornithine Backbone (Hα, Hβ, Hγ, Hδ): This is the most complex aliphatic region. The Hα proton is expected around 4.0-4.2 ppm, shifted downfield by the adjacent carboxylic acid and amide groups. The Hδ protons are also shifted downfield (~3.55 ppm) due to their attachment to the nitrogen of the phthalimide group. The Hβ and Hγ methylene groups appear further upfield (~1.5-1.8 ppm). Their exact assignment requires 2D COSY data.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Table 2: Summary of ¹³C NMR Data in DMSO-d₆
Signal Label
Chemical Shift (δ, ppm)
Assignment
C1
~173
C OOH
C6
~168
Phthaloyl C =O
C7
~156
Z-group C =O
C13, C15, C16
~123-135
Phthaloyl Aromatic C
C9, C10, C11, C12
~128-137
Z-group Aromatic C
C8
~65
Z-group -OC H₂Ph
Cα
~54
C α
Cδ
~38
C δ
Cβ
~29
C β
Cγ
~25
C γ
Carbon assignments are based on typical chemical shift ranges for functional groups.[7][19][20][21]
Carbonyl Carbons: Three distinct carbonyl signals are expected. The carboxylic acid (C1) is typically the most downfield (~173 ppm). The two phthaloyl carbonyls (C6) are equivalent and appear around 168 ppm, while the Z-group urethane carbonyl (C7) is the most upfield of the three at ~156 ppm.[7][8]
Aromatic Carbons: A cluster of signals between 123-137 ppm corresponds to the carbons of the two aromatic rings.
Aliphatic Carbons: The benzylic carbon of the Z-group (C8) is found around 65 ppm. The ornithine backbone carbons (Cα, Cβ, Cγ, Cδ) appear in the upfield region, with Cα being the most downfield due to deshielding from the attached heteroatoms.
2D NMR Correlation Analysis
2D NMR is essential for assembling the molecular puzzle pieces identified in the 1D spectra.
The COSY spectrum reveals the proton-proton coupling network. For this molecule, it is most useful for confirming the sequence of the ornithine side chain.
Figure 3: Expected ³J(H,H) COSY correlations along the ornithine backbone.
Starting from the easily identifiable Hα proton, one can "walk" down the chain:
Hα shows a cross-peak to the Hβ protons.
The Hβ protons show cross-peaks to both Hα and Hγ.
The Hγ protons show cross-peaks to both Hβ and Hδ.
This unbroken correlation path confirms the -CH-CH₂-CH₂-CH₂- sequence of the ornithine moiety.
The HSQC spectrum definitively links each proton signal to its directly bonded carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.1 ppm (Hα) will show a correlation to the carbon signal at ~54 ppm (Cα). This experiment is crucial for validating the assignment of the closely spaced Hβ/Hγ and Cβ/Cγ signals.
The HMBC spectrum provides the long-range (2-3 bond) H-C correlations that piece the entire molecule together. This is the ultimate confirmation of the structure.
Key Expected HMBC Correlations:
Connecting Z-group to Backbone: The Hα proton (~4.1 ppm) and the Nα proton (~7.6 ppm) should both show a correlation to the Z-group carbonyl carbon C7 (~156 ppm). The Z-group methylene protons H-C8 (~5.05 ppm) will also correlate to this carbonyl carbon.
Connecting Phthaloyl group to Backbone: The Hδ protons (~3.55 ppm) should show a strong correlation to the phthaloyl carbonyl carbons C6 (~168 ppm). They will also show correlations to the quaternary aromatic carbons of the phthaloyl ring (C13).
Confirming the Carboxylic Acid: The Hα proton (~4.1 ppm) and the Hβ protons (~1.75 ppm) will show correlations to the carboxylic acid carbon C1 (~173 ppm).
Figure 4: Key HMBC correlations connecting the molecular fragments.
Chapter 5: Integrated Structural Confirmation
By synthesizing the data from all NMR experiments, we achieve an unambiguous structural assignment.
¹H and ¹³C NMR provide the chemical shifts and relative numbers of all protons and carbons, allowing for initial assignment based on known chemical shift ranges.
COSY confirms the spin-spin coupling network of the ornithine aliphatic chain, validating the sequence from Hα to Hδ.
HSQC links every proton to its directly attached carbon, solidifying the assignments of the ornithine CH, CH₂, and Z-group CH₂ moieties.
HMBC provides the final and most critical evidence, showing long-range correlations that connect the distinct structural fragments: the Z-group is linked to Nα, the phthaloyl group is linked to Nδ, and the carboxylic acid is confirmed at C1.
The collective data from these experiments provides irrefutable proof of the structure of N-α-Z-N-δ-phthaloyl-L-ornithine, satisfying the rigorous standards required for pharmaceutical research and development.
References
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved from [Link]
Fujiwara, S., Arata, Y., & Hayakawa, N. (1962). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. I. DNP Amino Acids. Bulletin of the Chemical Society of Japan.
NMR analyzes peptides, amino acids. (n.d.). C&EN Global Enterprise - ACS Publications. Retrieved from [Link]
The 1 HNMR spectral data (δ, ppm) for free N-phthaloyl glycine and its... (n.d.). ResearchGate. Retrieved from [Link]
THE 19F NMR OF AMINO ACID DERIV
Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. (2019). Analytical Chemistry - ACS Publications. Retrieved from [Link]
Oxidative damage of proline residues by nitrate radicals (NO3 ): A kinetic and product study. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
Benzyloxycarbonylglycine. (n.d.). PubChem - NIH. Retrieved from [Link]
13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. Retrieved from [Link]
13C NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]
What is phthalic anhydride h nmr analysis? (2023). Zibo Anquan Chemical Co., Ltd. Retrieved from [Link]
Benzyl chloroformate. (n.d.). Wikipedia. Retrieved from [Link]
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Retrieved from [Link]
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2021). MDPI. Retrieved from [Link]
L-(-)-Ornithine. (n.d.). PubChem. Retrieved from [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
Structure-Activity-Relationship Study of First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1. (n.d.). AWS. Retrieved from [Link]
1H NMR Chemical Shifts. (2020). Organic Chemistry Data. Retrieved from [Link]
Proton NMR data of ornithine derivatives in DMSO. (n.d.). ResearchGate. Retrieved from [Link]
a guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved from [Link]
Nδ-Phthaloyl-L-ornithine hydrochloride. (n.d.). Chemical Amino / Alfa Chemistry. Retrieved from [Link]
benzyloxycarbonyl group (CHEBI:51097). (n.d.). EMBL-EBI. Retrieved from [Link]
Enzymatic synthesis and characterization of N(5)-(carboxymethyl)-L-ornithine and N (6). (n.d.). Europe PMC. Retrieved from [Link]
13-C NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder. Retrieved from [Link]
NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. (n.d.). FDA - Research Portal. Retrieved from [Link]
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Reconstructing NMR Spectra of “Invisible” Excited Protein States Using HSQC and HMQC Experiments. (n.d.). Purdue Chemistry. Retrieved from [Link]
Synthesis and Characterization of New Zinc Phthalocyanine - Dodecenyl Succinic Anhydride Benzoic Groups. (n.d.). PubMed. Retrieved from [Link]
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Application Note: Hydrazine Hydrate Deprotection Protocol for N-δ-Phthaloyl Ornithine
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Context In advanced peptide synthesis and peptidomimetic drug development, ornithine—a non-proteinogenic amino acid—...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Context
In advanced peptide synthesis and peptidomimetic drug development, ornithine—a non-proteinogenic amino acid—serves as a critical precursor for polyamines and cyclic peptides. The highly nucleophilic δ-amino group of ornithine necessitates robust orthogonal protection during complex synthetic sequences. The phthaloyl (Phth) group is a premier choice for this role, as it completely prevents over-alkylation and is highly stable to both the acidic conditions used for Boc removal and the mild basic conditions used for Fmoc cleavage[1][2].
Unmasking the primary δ-amine is classically achieved via the Ing-Manske procedure, which utilizes hydrazinolysis to cleave the phthalimide ring[1][3]. This application note details the mechanistic causality, optimized experimental design, and step-by-step protocol for the efficient deprotection of N-δ-phthaloyl ornithine.
Mechanistic Causality: The Ing-Manske Procedure
The efficacy of hydrazine hydrate (
N2H4⋅H2O
) in this protocol is rooted in the
α
-effect. The adjacent unshared electron pairs on the two nitrogen atoms of hydrazine repel each other, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making it an exceptionally potent nucleophile[4].
Hydrazine attacks one of the highly electrophilic imide carbonyls of the phthaloyl group, forming a tetrahedral intermediate. Subsequent ring opening yields an acylhydrazide intermediate. The proximity of the second nucleophilic nitrogen to the remaining carbonyl drives a rapid, thermodynamically favorable intramolecular cyclization. This forms 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide)—a highly stable, insoluble aromatic-like byproduct—and irreversibly liberates the free δ-amine of ornithine[1][5].
Mechanistic pathway of Ing-Manske phthalimide deprotection via hydrazinolysis.
Experimental Design & Method Selection
While several methods exist for phthalimide deprotection, hydrazinolysis remains the standard for ornithine derivatives due to its balance of mild conditions and high yields. Acidic or basic hydrolysis often requires harsh refluxing for days, which can racemize the
α
-chiral center of ornithine or cleave other sensitive protecting groups[1][6].
Table 1: Comparison of Phthalimide Deprotection Strategies
Method
Reagents & Solvent
Conditions
Advantages
Disadvantages
Hydrazinolysis (Ing-Manske)
Hydrazine hydrate, EtOH/MeOH
Reflux or RT, 1-4 h
Mild, neutral pH, preserves chiral integrity.
Reagent toxicity; byproduct filtration required.
Acid Hydrolysis
20-30% HCl or
H2SO4
Reflux, 24-48 h
Avoids toxic hydrazine.
Extremely harsh; damages Boc/tBu groups.
Base Hydrolysis
NaOH or KOH,
H2O
/EtOH
Reflux, 4-8 h
Inexpensive reagents.
Low functional group tolerance; epimerization.
Reductive Cleavage
NaBH4
, IPA, then AcOH
RT to 60°C, 12 h
Exceptionally mild; safe.
Multi-step process; lower atom economy.
Step-by-Step Protocol: Hydrazinolysis of N-δ-Phthaloyl Ornithine
Setup: Dissolve the N-δ-phthaloyl ornithine derivative in absolute ethanol to achieve a concentration of approximately 0.1 M to 0.2 M in a round-bottom flask[1].
Reagent Addition: Add 1.5 to 2.0 equivalents of hydrazine hydrate dropwise to the stirring solution at room temperature.
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. (Note: If the ornithine derivative contains highly sensitive orthogonal groups, the reaction can be stirred at room temperature, though this extends the reaction time).
Self-Validating Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC). The consumption of the UV-active starting material and the appearance of a primary amine (visualized via Ninhydrin stain) indicates completion (typically 1 to 3 hours). A dense white precipitate of phthalhydrazide will form as the reaction proceeds[1].
Phase 2: Optimized Workup & Isolation
Expert Insight: Direct filtration of the reaction mixture often leads to poor yields because the free ornithine can co-precipitate or remain trapped in the phthalhydrazide matrix. The following pH-swing workup is critical for a self-validating, high-yield isolation[1][7].
Acidification: Cool the reaction mixture to room temperature. Slowly add dilute 1M HCl until the mixture is distinctly acidic (pH < 3).
Causality: Acidification protonates the newly liberated δ-amine, converting it into a highly water-soluble ammonium salt (
R−NH3+Cl−
). Simultaneously, it ensures that the phthalhydrazide byproduct remains completely protonated and insoluble[8].
Filtration: Filter the suspension under vacuum using a Büchner funnel to remove the white phthalhydrazide precipitate. Wash the filter cake thoroughly with small portions of cold ethanol to recover any trapped ornithine salt.
Basification: Transfer the combined filtrate and washings to a rotary evaporator and remove the ethanol under reduced pressure. Dissolve the remaining aqueous residue in a small volume of distilled water. Transfer to a separatory funnel and add 2M NaOH until the solution is strongly basic (pH > 11).
Causality: The strong base deprotonates the ammonium salt back to the neutral, free δ-amine, reducing its aqueous solubility and allowing it to partition cleanly into the organic phase[8].
Extraction: Extract the basic aqueous layer three times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate in vacuo to yield the pure free ornithine derivative.
Step-by-step experimental workflow for the deprotection and isolation of free ornithine.
References
Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. BenchChem.
Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Ariffin, A., et al.
Gabriel Synthesis. Thermo Fisher Scientific.
Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia.ACS Organic Letters, 2025.
Technical Support Center: Optimizing N-α-Z-N-δ-phthaloyl-L-ornithine Deprotection
Welcome to the Advanced Technical Support Center for peptide synthesis and protecting group manipulation. This guide is specifically engineered for researchers and drug development professionals struggling with the depro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for peptide synthesis and protecting group manipulation. This guide is specifically engineered for researchers and drug development professionals struggling with the deprotection of N-α-Z-N-δ-phthaloyl-L-ornithine (Z-Orn(Phth)-OH) to yield Z-Orn-OH .
While the Ing-Manske hydrazinolysis procedure is a cornerstone of organic synthesis[1], applying it to substrates with a free C-terminal carboxylic acid and an orthogonal urethane protecting group (Z/Cbz) presents unique thermodynamic and kinetic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yielding, high-purity cleavage.
Mechanistic Overview & Reaction Pathway
To troubleshoot effectively, one must understand the causality of the reaction. Hydrazinolysis of a phthalimide is a two-step nucleophilic acyl substitution. The first step (ring opening) is generally fast, forming a phthalamic acid intermediate. The second step (intramolecular cyclization to expel the free amine and form phthalhydrazide) is rate-limiting and highly dependent on solvent polarity and temperature[2].
Caption: Reaction pathway of Z-Orn(Phth)-OH hydrazinolysis highlighting the rate-limiting intermediate and side reactions.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a massive peak corresponding to a +18 Da mass shift, and the deprotection has stalled. What is happening?A1: A mass addition of +18 Da indicates premature hydrolysis of the phthalimide ring, resulting in the stable phthalamic acid intermediate[3]. This occurs when the reaction conditions are too basic or contain too much water, allowing hydroxide (OH⁻) to outcompete hydrazine as the nucleophile.
Solution: Ensure you are using high-quality Hydrazine Hydrate (N₂H₄·H₂O) and anhydrous alcoholic solvents (EtOH or MeOH). If the intermediate persists, the intramolecular cyclization step is stalling. Increasing the temperature to 50 °C or adding a catalytic amount of a weak acid can accelerate the final cyclization[2].
Q2: I am detecting a +14 Da mass shift and a loss of my free carboxylic acid. How do I prevent this?A2: You are observing the formation of a C-terminal hydrazide (R-COOH → R-CONHNH₂). The mass difference between an -OH group (17 Da) and an -NHNH₂ group (31 Da) is exactly +14 Da. While free carboxylic acids are generally stable to hydrazine compared to esters, prolonged reflux or a massive stoichiometric excess of hydrazine (e.g., >10 equivalents) will force direct hydrazinolysis of the C-terminus[4].
Solution: Strictly limit hydrazine hydrate to 2.0 – 2.5 equivalents . Do not exceed 50 °C.
Q3: The reaction completes, but my isolated yield is terrible. The product seems trapped in the phthalhydrazide precipitate. How do I fix the workup?A3: This is the most common failure point. Phthalhydrazide forms a voluminous, gel-like precipitate that easily traps the product. Furthermore, your product (Z-Orn-OH) contains a free α-carboxylic acid (pKa ~2.0) and a newly liberated δ-amine (pKa ~10.5). It is a highly polar zwitterion.
Solution: Utilize an Isoelectric Precipitation Workup . First, acidify the crude mixture to pH 2.0. At this pH, the δ-amine is fully protonated (cationic) and highly water-soluble, while the phthalhydrazide remains neutral and insoluble. Filter the byproduct. Then, carefully adjust the aqueous filtrate to pH ~6.2 (the isoelectric point, pI, of Z-Orn-OH). The zwitterion will precipitate cleanly, allowing for easy filtration.
Comparative Deprotection Strategies
Depending on your substrate's sensitivity, you may need to pivot away from standard hydrazinolysis. Below is a synthesized data comparison of viable deprotection strategies[5][6][7].
Method / Reagent
Typical Conditions
Expected Yield
Risk Profile & Side Reactions
Best Application
Hydrazinolysis (Ing-Manske)
N₂H₄·H₂O (2.5 eq), MeOH, 50°C, 2-4h
80 - 90%
Moderate: Risk of C-terminal hydrazide formation if over-heated.
Standard robust deprotection; highly scalable.
Reductive Cleavage (Osby Method)
1. NaBH₄, iPrOH/H₂O 2. Glacial AcOH
85 - 95%
Low: Avoids hydrazine entirely. No risk to C-terminus.
Moderate: Can cause transamidation on sensitive sequences.
When hydrazine is restricted due to toxicity/EHS policies.
Self-Validating Experimental Protocols
Protocol A: Optimized Hydrazinolysis with Isoelectric Workup
This protocol is engineered to prevent C-terminal hydrazide formation while maximizing the recovery of the zwitterionic product.
Dissolution: Suspend 10.0 mmol of Z-Orn(Phth)-OH in 40 mL of anhydrous Methanol (MeOH).
Reagent Addition: Add 25.0 mmol (2.5 equivalents) of Hydrazine Hydrate (N₂H₄·H₂O) dropwise at room temperature. Causality: 2.5 eq provides enough kinetic driving force for the bimolecular ring-opening without saturating the system and risking C-terminal attack.
Reaction: Heat the mixture to 50 °C and stir for 3 hours. Monitor by TLC or LC-MS until the starting material and the +18 Da intermediate are consumed.
Primary Acidification: Cool the reaction to 0 °C. Add 1M HCl dropwise until the pH reaches 2.0 - 2.5 .
Validation Check: A heavy white precipitate of phthalhydrazide will form. The Z-Orn-OH is currently a soluble hydrochloride salt.
Filtration: Filter the suspension through a Celite pad to remove the phthalhydrazide. Wash the filter cake with 10 mL of cold pH 2 water.
Isoelectric Isolation: Transfer the filtrate to a beaker. Slowly add 1M NaOH dropwise until the pH reaches 6.0 - 6.5 (the isoelectric point).
Validation Check: The solution will turn cloudy as the Z-Orn-OH zwitterion precipitates.
Harvest: Stir at 4 °C for 1 hour to maximize crystallization, filter the pure Z-Orn-OH, wash with cold water, and dry under vacuum.
If Protocol A yields hydrazide side-products, pivot to this hydrazine-free alternative[8].
Reduction: Dissolve 10.0 mmol of Z-Orn(Phth)-OH in a 6:1 mixture of 2-propanol and water (35 mL). Add 50.0 mmol (5.0 eq) of Sodium Borohydride (NaBH₄) in portions. Stir at room temperature for 12 hours.
Hydrolysis: Carefully add 10 mL of glacial acetic acid (AcOH) to the mixture (Caution: H₂ gas evolution). Stir for 2 hours at 80 °C. Causality: The acid catalyzes the breakdown of the reduced hydroxylactam intermediate, liberating the amine.
Workup: Evaporate the solvents under reduced pressure. Resuspend in water, adjust to pH ~6.2, and filter the precipitated Z-Orn-OH.
References
Phthalimides - Protection of Amino Groups
Organic Chemistry Portal
[Link]
Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine
The Journal of Organic Chemistry (ACS Publications)[Link]
Technical Support Center: Troubleshooting Z-Orn(Phth)-OH Coupling in SPPS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic challenges associated with the incomplete coupling of Z-Orn(Phth)-OH ( N...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic challenges associated with the incomplete coupling of Z-Orn(Phth)-OH (
Nα
-benzyloxycarbonyl-
Nδ
-phthaloyl-L-ornithine) during Solid-Phase Peptide Synthesis (SPPS).
The inclusion of bulky protecting groups is a well-known bottleneck in peptide assembly. This guide provides the causality behind these failures, evidence-based solutions, and self-validating protocols to ensure absolute coupling fidelity.
Diagnostic Workflow
Troubleshooting workflow for sterically hindered Z-Orn(Phth)-OH couplings in SPPS.
Frequently Asked Questions (FAQs)
Q1: Why does Z-Orn(Phth)-OH consistently fail to couple completely using standard HBTU/HOBt protocols?
Causality: The root cause is severe steric hindrance. The
Nδ
-phthaloyl (Phth) protecting group is a rigid, bulky bicyclic isoindoledione ring system. During carboxyl activation, this bulky moiety folds back toward the
α
-carbon, sterically shielding the activated ester[1]. When standard aminium reagents like HBTU are used, the resulting benzotriazole active ester lacks the electrophilicity required to overcome this steric clash, leading to a poor reaction trajectory and aborted nucleophilic attack by the resin-bound amine.
Q2: Which coupling reagents are most effective for this specific bulky residue?
Causality: To overcome the steric barrier of the phthaloyl group, you must increase the reactivity of the active ester intermediate. Uronium salts based on the 7-azabenzotriazole (HOAt) or Oxyma leaving groups are vastly superior[2]. COMU and HATU are the gold standards here. The nitrogen atom in the pyridine ring of HATU (or the morpholino backbone in COMU) provides neighboring-group participation, acting as a general base to hydrogen-bond with the incoming amine, effectively guiding it through the steric bulk to the carbonyl carbon[3].
Quantitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids:
Q3: How can I adjust the physical reaction conditions to overcome the activation energy barrier?
Causality: Sterically hindered couplings are kinetically slow. At room temperature, the thermal energy is insufficient to drive the formation of the transition state. Applying Microwave-assisted SPPS (MW-SPPS) at 50°C to 75°C directly imparts the necessary activation energy, increasing the reaction rate exponentially[5]. If microwave reactors are unavailable, conventional heating (e.g., a jacketed reactor at 60°C) combined with extended coupling times (2–4 hours) and a double-coupling strategy is mandatory.
Q4: How do I definitively validate that the coupling is complete before proceeding?
Causality: Relying solely on colorimetric assays (like the Kaiser test) can yield false negatives if the unreacted amines are buried within aggregated peptide chains. A self-validating system requires orthogonal confirmation. You must perform a micro-cleavage followed by LC-MS . This provides absolute mass confirmation of the peptide chain, ensuring no deletion sequences propagate into the next synthesis cycle[5].
Experimental Protocols
Protocol 1: Optimized High-Efficiency Coupling of Z-Orn(Phth)-OH
This protocol utilizes COMU due to its superior efficiency with sterically hindered substrates, its non-explosive safety profile, and its visual colorimetric feedback (colorless to yellow upon completion)[3].
Step-by-Step Methodology:
Resin Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale) in
N,N
-Dimethylformamide (DMF) for 30 minutes to ensure maximum exposure of the terminal amines.
Reagent Preparation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Z-Orn(Phth)-OH and 4.0 equivalents (0.4 mmol) of COMU in a minimal volume of DMF (approx. 2 mL).
Activation: Add 8.0 equivalents (0.8 mmol) of
N,N
-Diisopropylethylamine (DIPEA) to the amino acid/COMU mixture. Observation: The solution will undergo a distinct color change, confirming the formation of the highly reactive Oxyma-based active ester. Pre-activate for exactly 2 minutes.
Coupling: Transfer the activated mixture to the resin reaction vessel.
Thermal Acceleration:
Microwave Method: Heat the reaction vessel to 60°C under microwave irradiation for 15 minutes.
Conventional Method: Agitate at room temperature for 2 hours, drain, and perform a second coupling (double-coupling) with fresh reagents for an additional 2 hours.
Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all byproducts.
Protocol 2: Self-Validating Micro-Cleavage and LC-MS Analysis
Do not proceed to the next deprotection or cleavage step without executing this validation loop.
Step-by-Step Methodology:
Sampling: Withdraw a micro-aliquot of resin (~2-3 mg) from the reaction vessel. Wash the aliquot with DCM (3 × 1 min) to remove residual high-boiling DMF.
Cleavage: Transfer the resin to a microcentrifuge tube. Add 100 µL of a standard cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5%
H2O
). Agitate for 1 hour at room temperature.
Precipitation: Evaporate the TFA under a gentle stream of nitrogen gas. Precipitate the crude peptide by adding 1 mL of ice-cold diethyl ether.
Isolation: Centrifuge at 10,000 rpm for 3 minutes. Carefully decant the ether supernatant and air-dry the peptide pellet.
Reconstitution & Analysis: Dissolve the pellet in 100 µL of 50% Acetonitrile/Water (containing 0.1% Formic Acid). Inject 2 µL into the LC-MS system.
Validation Gate:
If the chromatogram shows the target mass
[M+Z-Orn(Phth)]
, the coupling is validated. Proceed to the next step.
If a deletion sequence
[M]
is detected, the coupling is incomplete. Do not proceed. Return to Protocol 1 and execute a double-coupling using HATU/HOAt.
References
COMU: a third generation of uronium-type coupling reagents
Source: Journal of Peptide Science / PubMed (NIH)
URL:[Link]
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion
Source: Chemistry – A European Journal / Scilit
URL:[Link]
Greening the synthesis of peptide therapeutics: an industrial perspective
Source: PMC (NIH)
URL:[Link]
Organoboron catalysis for direct amide/peptide bond formation
Source: Chemical Communications (RSC Publishing)
URL:[Link]
Resolving solubility issues of N-α-Z-N-δ-phthaloyl-L-ornithine in DMF and DCM
Prepared by: Your Senior Application Scientist Team Topic: Resolving Solubility Issues of N-α-Z-N-δ-phthaloyl-L-ornithine in DMF and Dichloromethane (DCM) Audience: Researchers, Scientists, and Drug Development Professio...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Your Senior Application Scientist Team
Topic: Resolving Solubility Issues of N-α-Z-N-δ-phthaloyl-L-ornithine in DMF and Dichloromethane (DCM)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Z-N-δ-phthaloyl-L-ornithine, often abbreviated as Z-Orn(Pht)-OH, is a critical building block in synthetic peptide chemistry and drug development.[1] Its unique structure, featuring a benzyloxycarbonyl (Z) group at the alpha-amine and a phthaloyl (Pht) group protecting the delta-amine, offers specific advantages in complex syntheses.[1][2] However, the very features that make it a valuable reagent—a large, rigid, and multi-functional architecture—also present significant challenges in handling, particularly concerning its solubility.
Researchers frequently encounter difficulties dissolving Z-Orn(Pht)-OH in common organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). This guide provides in-depth troubleshooting protocols and scientific explanations to help you navigate these challenges effectively, ensuring the integrity and success of your experiments.
Core Troubleshooting Guide
This section addresses the most common solubility problems encountered with Z-Orn(Pht)-OH. We have structured this as a series of questions you might be asking in the lab, followed by expert analysis and actionable protocols.
Q1: My Z-Orn(Pht)-OH is practically insoluble in Dichloromethane (DCM) even with stirring. What is the underlying issue and how can I resolve it?
Expert Analysis:
This is a common and expected observation. The insolubility arises from a mismatch between the solute's and solvent's polarity. While the Z and phthaloyl groups are large and hydrophobic, the free carboxylic acid (-COOH) introduces significant polarity and the capacity for strong hydrogen bonding. In a relatively non-polar solvent like DCM, the Z-Orn(Pht)-OH molecules are more likely to interact with each other (forming dimers via hydrogen bonds) than with the solvent, leading to poor solvation.
Recommended Actions & Protocols:
Initial Approach: Energy Input
Sonication: Use a bath sonicator for 10-15 minute intervals. This provides mechanical energy to break up solute aggregates and enhance solvent interaction.[3]
Gentle Warming: Cautiously warm the mixture to 30-35°C. This increases the kinetic energy of the system. Caution: Do not exceed 40°C, as prolonged heating can risk thermal degradation.
Protocol 1: Co-Solvent System
If energy input alone is insufficient, introducing a polar co-solvent can dramatically improve solubility.
Step 1: To your suspension of Z-Orn(Pht)-OH in DCM, add DMF dropwise while stirring. Start with 1-2% (v/v) and increase incrementally.
Step 2: Observe for clarity after each addition. Often, only 5-10% DMF is needed to create a homogenous solution.
Step 3: If DMF is incompatible with your downstream reaction, consider a polar protic solvent like methanol in a similar incremental fashion.
Causality: The polar co-solvent disrupts the intermolecular hydrogen bonds between the carboxylic acid groups of the solute, allowing the less polar DCM to solvate the hydrophobic portions of the molecule.
Q2: I'm trying to dissolve Z-Orn(Pht)-OH in DMF, but the solution is hazy and some material won't dissolve. What's going wrong?
Expert Analysis:
While DMF is a more suitable solvent, several factors can lead to incomplete dissolution or haziness.
Moisture Contamination: DMF is hygroscopic. Water in the solvent can decrease the solubility of highly organic compounds and promote aggregation.
Reaching Saturation: You may be exceeding the solubility limit of the compound at the current temperature.
Compound Purity: The presence of inorganic salts or other synthesis-related impurities can result in an insoluble fraction.
Solvent Quality: Degraded DMF can contain dimethylamine and formic acid, which can alter the chemical environment and affect solubility.
Recommended Actions & Protocols:
The following workflow provides a systematic approach to diagnosing and solving the issue.
Caption: Logical workflow for troubleshooting incomplete dissolution in DMF.
Protocol 2: Systematic Dissolution in DMF
Step 1 (Solvent Check): Always use a fresh bottle of anhydrous or peptide-synthesis grade DMF. If the bottle has been open for a long time, consider using a new one.
Step 2 (Small-Scale Test): Before committing your entire batch, test the solubility on a small scale (e.g., 1-2 mg of compound in 100 µL of DMF).
Step 3 (Energy Input): Sonicate the vial for 5-10 minutes. If haziness persists, warm the solution in a water bath to 40°C for 10-15 minutes. Many protected amino acids require thermal energy to fully dissolve.[4]
Step 4 (Filtration): If a small amount of material remains undissolved, it may be an impurity. Filter the solution through a 0.45 µm PTFE syringe filter. If the resulting solution is clear, the issue was likely an insoluble impurity.
Step 5 (Purity Check): If a significant amount of material remains, the bulk purity of your Z-Orn(Pht)-OH may be compromised. Consider re-purification by recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of Z-Orn(Pht)-OH in DMF and DCM?A: Precise solubility data (mg/mL) is often not published and must be determined empirically. It is highly dependent on temperature, compound purity, and solvent grade. As a general guideline, solubility is significantly higher in DMF than in DCM. We recommend performing a small-scale test to determine the optimal concentration for your specific application.
Q: Can I add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to improve solubility in DCM?A: Yes, this is a viable strategy if your subsequent reaction can tolerate a base. Adding a slight molar excess of a tertiary amine will deprotonate the carboxylic acid, forming an ion pair (a carboxylate-ammonium salt). This salt often has much greater solubility in DCM than the neutral acid. However, be aware that this changes the chemical nature of your starting material, which may affect reactivity. An effective solvent system for amino acids in DMF involves adding a strong acid and an excess of a tertiary base like pyridine.[5]
Q: How does storage affect the solubility of my Z-Orn(Pht)-OH?A: Z-Orn(Pht)-OH is a stable solid but should be stored in a cool, dark, and dry place, preferably in a desiccator.[1] Exposure to atmospheric moisture can lead to the formation of hydrates or clumps that are harder to dissolve.
Q: Why is this specific protected ornithine derivative so much harder to dissolve than other Z-protected amino acids?A: The difficulty arises from the combination of two large, planar, and hydrophobic protecting groups (Z and Phthaloyl) on a relatively short amino acid backbone.[2][6] This structure promotes strong intermolecular forces, including π-stacking between the aromatic rings and hydrogen bonding at the carboxylic acid. These combined forces create a very stable crystal lattice that requires significant energy to disrupt and solvate.
Data Summary & Key Parameters
Solvent
Chemical Structure
Type
Boiling Point (°C)
Polarity Index
Key Considerations
DMF
HCON(CH₃)₂
Polar Aprotic
153
6.4
Hygroscopic; preferred solvent for Z-Orn(Pht)-OH; may require heating.
DCM
CH₂Cl₂
Non-polar
39.6
3.1
Poor solvent for Z-Orn(Pht)-OH alone; useful in co-solvent systems or with a base.
PubMed. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. [Link]
Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]
PubMed. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' -. [Link]
ACS Publications. Use of Phthaloyl Protecting Group for the Automated Synthesis of 3'-[(Hydroxypropyl)amino] and 3'-[(Hydroxypropyltriglycyl] Oligonucleotide Conjugates | Bioconjugate Chemistry. [Link]
Technical Support Center: Minimizing Side Reactions During Phthaloyl Deprotection of Ornithine Derivatives
Welcome to the Advanced Troubleshooting Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of N -phthaloyl (Phth) groups on ornithine derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Knowledge Base.
As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of
N
-phthaloyl (Phth) groups on ornithine derivatives. While the phthaloyl group is exceptionally stable against acidic and mildly basic conditions, its removal typically requires strong nucleophiles like hydrazine. For ornithine—an amino acid with a 4-carbon spacer between its
α
and
δ
-amines—this introduces severe risks of intramolecular cyclization (lactamization), incomplete cleavage, and orthogonal protecting group degradation[1].
This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your deprotection workflows, ensuring high-yield recovery of your free amines without compromising molecular integrity.
Diagnostic Workflow: Phthaloyl Deprotection Logic
Troubleshooting workflow for Phthaloyl deprotection side reactions.
Mechanistic FAQs: Understanding the Causality of Side Reactions
Q1: Why does my ornithine derivative spontaneously cyclize into a piperidone after phthaloyl removal?A1: This is a classic case of lactamization . Ornithine possesses a
δ
-amino group separated from the
α
-carboxyl group by four carbons. When the
Nδ
-phthaloyl group is cleaved under basic conditions (e.g., using hydrazine), the newly liberated, highly nucleophilic
δ
-primary amine can undergo an intramolecular nucleophilic acyl substitution with the
α
-carboxyl group (especially if it is an activated ester). This forms a thermodynamically favored 6-membered lactam ring (3-amino-2-piperidone)[1].
Causality Fix: To prevent this, the
δ
-amine must be immediately protonated upon release. This is achieved by utilizing a reductive cleavage method that concludes with an acidic quench, rendering the amine non-nucleophilic[2].
Q2: My LC-MS shows a significant byproduct with a +18.01 Da mass shift. What happened?A2: You are observing incomplete deprotection , specifically the formation of a ring-opened phthalamic acid intermediate[3]. During hydrazinolysis, hydrazine attacks one of the imide carbonyls to form a tetrahedral intermediate, which collapses to open the ring. The second step—an intramolecular attack by the hydrazine nitrogen to form phthalhydrazide and release your free amine—is sterically hindered. If the reaction is run at too low a temperature or with insufficient equivalents, it stalls at the monoamide stage. The addition of a water equivalent (hydrolysis of the intermediate) results in the +18.01 Da mass shift[3].
Q3: Hydrazine is cleaving my orthogonal ester protecting groups. What are my alternatives?A3: Hydrazine hydrate is a potent, unhindered nucleophile. Prolonged exposure or large excesses will lead to the hydrazinolysis of sensitive ester or amide bonds[3]. For highly functionalized peptides, you must switch to milder reagents. Ethylenediamine (EDA) is a less harsh nucleophile that performs well at ambient temperatures, particularly in solid-phase peptide synthesis (SPPS)[4]. Alternatively, the Sodium Borohydride/Acetic Acid protocol bypasses nucleophilic acyl substitution entirely in favor of reductive cleavage, preserving optical activity and sensitive esters[2].
Protocol A: Reductive Cleavage of Phthalimides (Osby Method)
Best for: Highly sensitive substrates prone to lactamization, epimerization, or orthogonal group cleavage[2].
This protocol is a self-validating system: the intermediate reduction can be tracked by LC-MS, and the final lactonization is driven by pH, ensuring the amine is protonated upon release.
Dissolution: Dissolve the
N
-phthaloyl-ornithine derivative (1.0 eq) in a 6:1 (v/v) mixture of 2-propanol and water. Ensure complete dissolution.
Reduction: Add Sodium Borohydride (NaBH₄, 5.0 eq) portion-wise at room temperature. Stir for 2 to 4 hours.
Validation Check: Monitor by TLC or LC-MS. The starting material should convert entirely to the
O
-hydroxymethyl benzamide intermediate.
Lactonization & Cleavage: Carefully add glacial acetic acid dropwise until the pH reaches 4–5 (Caution: vigorous hydrogen gas evolution). Heat the reaction mixture to 80°C for 2 hours. This acidic environment promotes lactonization, releasing the free amine as an ammonium salt and precipitating phthalide.
Isolation: Cool to room temperature and evaporate the volatiles under reduced pressure. Partition the residue between 0.1 M HCl and Ethyl Acetate. The organic layer will contain the phthalide byproduct. Basify the aqueous layer to pH 9 and extract with Dichloromethane to isolate the pure, free ornithine derivative.
Protocol B: Mild Aminolysis using Ethylenediamine (EDA)
Best for: Solid-Phase Peptide Synthesis (SPPS) where acidic quenches are incompatible with the resin[4].
Swelling/Dissolution: For SPPS, swell the peptidyl resin (containing the Phth-protected ornithine) in Isopropanol or THF. For solution-phase, dissolve the substrate in the same solvent.
Deprotection: Add Ethylenediamine (10 eq) to the suspension/solution.
Reaction: Agitate at room temperature for 12 to 16 hours. EDA acts as a milder alternative to hydrazine, proceeding smoothly to provide conversion to the amino function without degrading the peptide backbone[4].
Work-up:
Solid-Phase: Filter the resin and wash extensively with DMF, Isopropanol, and Dichloromethane to remove all traces of EDA and cleaved byproducts.
Solution-Phase: Evaporate the solvent under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual EDA.
References
Highley, C. B., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. PubMed Central (PMC). URL: [Link]
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. URL: [Link]
Peptidomimetic agents, synthesis and uses thereof. (Patent CA3139103A1). Google Patents.
Comprehensive Comparison Guide: HPLC Validation of N-α-Z-N-δ-phthaloyl-L-ornithine Enantiomeric Purity
Ensuring the enantiomeric purity of orthogonally protected amino acids is a critical quality attribute in modern peptide synthesis. The presence of trace D-enantiomers can lead to diastereomeric peptide impurities that c...
Author: BenchChem Technical Support Team. Date: April 2026
Ensuring the enantiomeric purity of orthogonally protected amino acids is a critical quality attribute in modern peptide synthesis. The presence of trace D-enantiomers can lead to diastereomeric peptide impurities that compromise therapeutic efficacy, alter pharmacokinetic profiles, and present severe immunogenic risks.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the enantiomeric purity of N-α-Z-N-δ-phthaloyl-L-ornithine (Z-Orn(Phth)-OH). By analyzing the causality behind chiral stationary phase (CSP) selection and mobile phase optimization, we provide a self-validating protocol designed for researchers and drug development professionals.
Mechanistic Rationale for Chiral Separation Strategies
N-α-Z-N-δ-phthaloyl-L-ornithine presents a unique analytical challenge. It is a doubly protected derivative of ornithine, featuring a benzyloxycarbonyl (Z or Cbz) group on the
α
-amine and a phthaloyl (Phth) group on the
δ
-amine, leaving only the
α
-carboxyl group free.
Direct vs. Indirect Separation
Historically, amino acid enantiomers were separated using indirect methods, such as derivatization with Marfey's reagent[1]. However, indirect derivatization requires a free primary amine to form diastereomers. Because Z-Orn(Phth)-OH is fully protected at both amine sites, indirect methods would require a destructive deprotection step, risking racemization during sample preparation and invalidating the purity assessment.
Therefore, direct separation using Chiral Stationary Phases (CSPs) is the mandatory approach[2]. The bulky, aromatic Z and Phthaloyl protecting groups, rather than being a hindrance, act as excellent interaction sites for direct chiral recognition. They provide rich
π
-electron clouds and dipole moments that interact stereoselectively with polysaccharide-based CSPs[3].
Caption: Decision matrix for determining the optimal chiral HPLC strategy for protected ornithine.
Objective Comparison of Chiral Stationary Phases (CSPs)
Selecting the correct CSP is the foundation of a robust method. Below is an objective comparison of the three primary column classes evaluated for protected amino acids.
To establish a trustworthy and reproducible method, the experimental design must control for the ionization state of the analyte. Z-Orn(Phth)-OH contains a free
α
-carboxyl group (
pKa≈2.2
). If analyzed in a neutral mobile phase, the carboxyl group will partially ionize, leading to severe peak tailing and loss of resolution.
Causality of the Mobile Phase: We employ a Reversed-Phase (RP) system utilizing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic additive suppresses the ionization of the carboxylate, ensuring the molecule remains neutral and interacts uniformly with the CSP[3].
Step-by-Step Methodology
1. Reagents and Materials:
Column: Polysaccharide-based CSP (e.g., Lux 5 µm Cellulose-2 or Chiralpak IC, 250 x 4.6 mm)[2].
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: LC-MS grade Acetonitrile (ACN).
Sample Diluent: 50:50 Water:ACN.
2. Chromatographic Conditions:
Elution Mode: Isocratic (e.g., 40% A / 60% B). Note: Gradient elution can be used if achiral impurities must be cleared concurrently[3].
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C (Strict temperature control is vital, as chiral recognition is an enthalpy-driven process).
Detection: UV at 220 nm (captures the amide backbone) and 254 nm (captures the aromatic Z and Phthaloyl groups).
Injection Volume: 5 µL.
3. System Suitability Testing (SST) - The Self-Validating Control:
Before analyzing the unknown sample, inject a racemic standard (50:50 mixture of D- and L- Z-Orn(Phth)-OH).
Acceptance Criteria: The resolution (
Rs
) between the two enantiomer peaks must be
≥1.5
(baseline resolution). The tailing factor (
Tf
) for both peaks must be
≤1.5
. If
Tf>1.5
, verify the concentration of the acidic additive in Mobile Phase A.
Caption: Three-point chiral recognition mechanism between the CSP and the protected amino acid.
Data Interpretation & Troubleshooting
When validating the enantiomeric purity, the L-enantiomer is typically the major peak, and the D-enantiomer is the trace impurity.
Elution Order: On most cellulose-based columns, the D-enantiomer of protected amino acids elutes before the L-enantiomer under reversed-phase conditions[2]. This is highly advantageous for purity analysis, as a trace D-peak eluting before the massive L-peak avoids being swallowed by the major peak's tail, allowing for Limits of Quantitation (LOQ) as low as 0.05% ee.
Troubleshooting Peak Broadening: If both peaks broaden symmetrically, the column may be overloaded. Reduce the injection mass. If the peaks exhibit severe tailing, the acidic suppression is failing; refresh the 0.1% TFA mobile phase, as TFA can volatilize over time.
By understanding the structural mechanics of N-α-Z-N-δ-phthaloyl-L-ornithine and leveraging the
π−π
interactions inherent to its protecting groups, analysts can bypass destructive derivatization and achieve highly accurate, reproducible enantiomeric purity validation.
References
Marfey's reagent for chiral amino acid analysis: A review
SciSpace
URL: [Link]
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases
Phenomenex
URL: [Link]
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis
Scientific Research Publishing (SCIRP)
URL: [Link]
Chiral Columns for Enantiomer Separation by HPLC
Sumika Chemical Analysis Service (SCAS)
URL: [Link]
Chiral HPLC Separation of Protected Amino Acids
Scilit
URL:[Link]
Comparative Stability and Orthogonality of Phthaloyl vs. Alloc Protecting Groups on Ornithine Side Chains
Introduction: The Strategic Imperative of δ -Amine Protection In the synthesis of complex peptidomimetics, cyclic peptides, and stapled helices, the non-proteinogenic amino acid ornithine (Orn) serves as a critical branc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Imperative of
δ
-Amine Protection
In the synthesis of complex peptidomimetics, cyclic peptides, and stapled helices, the non-proteinogenic amino acid ornithine (Orn) serves as a critical branching node 1. The primary
δ
-amino group of the ornithine side chain requires robust, orthogonal protection during solid-phase peptide synthesis (SPPS) to prevent unwanted cross-reactivity during backbone elongation 2. As a Senior Application Scientist, selecting the correct protecting group is not merely a matter of preference, but a strategic decision that dictates the overall yield, purity, and viability of the synthetic route. This guide objectively compares two of the most prominent orthogonal protecting groups for ornithine: the Phthaloyl (Phth) imide and the Allyloxycarbonyl (Alloc) carbamate.
Chemical Stability & Orthogonality Profiles
The Phthaloyl (Phth) Imide Strategy
The Phthaloyl group protects the
δ
-amine by forming a sterically hindered, highly stable imide ring. It exhibits exceptional stability to the strongly acidic conditions required for Boc removal (e.g., Trifluoroacetic acid, HF) and the basic conditions used for Fmoc removal (e.g., 20% piperidine) 3.
Deprotection Causality: Removal requires hydrazinolysis, typically utilizing hydrazine hydrate. The mechanism involves a nucleophilic acyl substitution that opens the imide ring, followed by an intramolecular cyclization to release the free amine alongside a phthalhydrazide byproduct 3.
Drawbacks: The harsh nucleophilic conditions often require elevated temperatures that can trigger side reactions, such as aspartimide formation or the cleavage of sensitive ester bonds 4. Furthermore, the phthalhydrazide byproduct is notoriously insoluble and can precipitate within the resin matrix 3.
The Allyloxycarbonyl (Alloc) Carbamate Strategy
The Alloc group is a carbamate-based protector that has become a cornerstone of three-dimensional orthogonal SPPS 5. Like Phth, it is completely stable to both TFA and piperidine 6.
Deprotection Causality: Its primary advantage lies in its unique, mild deprotection mechanism: palladium(0)-catalyzed allylic cleavage 7. Under neutral conditions, a Pd(0) catalyst coordinates to the allyl group, initiating an oxidative addition to form a
π
-allylpalladium(II) complex. Subsequent decarboxylation releases the free
δ
-amine 7.
Drawbacks: To prevent the
π
-allylpalladium complex from re-allylating the newly liberated amine, an allyl scavenger (e.g., phenylsilane) must be present in excess 8. The reliance on air-sensitive transition metals requires careful handling and rigorous post-cleavage washing to remove heavy metal traces 9.
Quantitative Data Comparison
Feature
Phthaloyl (Phth)
Allyloxycarbonyl (Alloc)
Chemical Class
Imide
Carbamate
Stability to Acid (TFA)
Highly Stable
Highly Stable
Stability to Base (Piperidine)
Highly Stable
Highly Stable
Cleavage Reagents
Hydrazine hydrate or Ethylenediamine
Pd(PPh3)4
Phenylsilane (or Morpholine)
Cleavage Conditions
Room temp to 80°C, 1-26 hours
Room temp, neutral, 30-60 mins
Orthogonality
Orthogonal to Boc, Fmoc
Orthogonal to Boc, Fmoc, Cbz, Phth
Major Byproducts
Phthalhydrazide (poor solubility)
Propylene,
CO2
(volatile/soluble)
Mechanistic Workflows
Logical workflow of orthogonal deprotection for Phth and Alloc groups.
Field-Proven Experimental Protocols & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the explicit causality behind each chemical intervention.
Protocol A: Palladium-Catalyzed Deprotection of Orn(Alloc)
Step-by-step experimental workflow for on-resin Alloc deprotection.
Step-by-Step Methodology:
Resin Swelling: Suspend the Orn(Alloc)-containing peptidyl-resin in anhydrous dichloromethane (DCM) for 10 minutes.
Causality: DCM optimally swells polystyrene-based resins, maximizing the accessibility of the internal matrix to the bulky
Pd(PPh3)4
catalyst [[9]]().
Scavenger Addition: Add phenylsilane (
PhSiH3
, 24 equivalents relative to resin loading) to the suspension [[8]]().
Causality:
PhSiH3
acts as a highly efficient hydride donor, reducing the
π
-allylpalladium intermediate into propylene gas. This irreversibly drives the reaction forward and prevents equilibrium-driven N-allylation side reactions 7.
Catalyst Addition: Dissolve
Pd(PPh3)4
(0.1-0.2 equivalents) in a minimal volume of anhydrous DCM and add to the resin 6.
Incubation: Agitate the mixture at room temperature in the dark for 30-60 minutes. Repeat the catalyst/scavenger treatment once to ensure quantitative deprotection 6.
Metal Scavenging & Washing: Wash the resin sequentially with DCM, DMF, and a 0.5% solution of sodium diethyldithiocarbamate in DMF.
Causality: Diethyldithiocarbamate is a strong chelator that removes residual palladium trapped in the peptide-resin matrix, preventing metal-induced oxidation during subsequent couplings.
Self-Validation: Perform a micro-cleavage and analyze via LC-MS. A mass shift of +40 Da indicates incomplete de-allylation (N-allylation side reaction), mandating a repeated cleavage cycle.
Protocol B: Hydrazinolysis of Orn(Phth)
Step-by-step experimental workflow for on-resin Phthaloyl deprotection.
Step-by-Step Methodology:
Resin Swelling: Suspend the resin in a 1:1 mixture of DMF and Ethanol.
Causality: Ethanol acts as a protic co-solvent that accelerates the hydrazinolysis reaction, while DMF maintains resin swelling 4.
Reagent Addition: Add hydrazine hydrate (
N2H4⋅H2O
, 10-20 equivalents) to the suspension 4.
Incubation: Heat the reaction mixture to 50°C and agitate for 2 to 12 hours.
Causality: The steric hindrance of the solid support often necessitates elevated temperatures to drive the nucleophilic attack on the imide carbonyls 10.
Stringent Washing: Wash the resin extensively with hot DMF, hot ethanol, and DCM.
Causality: The primary byproduct, phthalhydrazide, has poor solubility at room temperature. Hot solvent washes are mandatory to prevent it from precipitating and physically blocking subsequent coupling sites 3.
Verification:
Self-Validation: Perform a Kaiser test. The appearance of a deep blue color on the resin beads confirms the successful unmasking of the primary
δ
-amine.
Strategic Recommendations for Drug Development
For modern solid-phase synthesis of cyclic or stapled peptides, Alloc is generally the superior choice due to its rapid, mild, and highly orthogonal cleavage conditions that preserve the integrity of complex peptide backbones 5. Phthaloyl remains a viable, cost-effective alternative for specific solution-phase syntheses or carbohydrate-peptide conjugations where transition metal catalysts must be strictly avoided, provided the target molecule can withstand prolonged nucleophilic hydrazinolysis 11.
References
The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application. BenchChem. 6
A Senior Application Scientist's Guide to the Proper Disposal of N-α-Z-N-δ-phthaloyl-L-ornithine
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of N-α-Z-N-δ-phthaloyl-L-ornithine. The protocols herein are founded...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of N-α-Z-N-δ-phthaloyl-L-ornithine. The protocols herein are founded on a conservative risk assessment based on the compound's constituent chemical moieties and established best practices in laboratory safety. This guide is designed to supplement, not supersede, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department and to comply with federal and local laws.
Part 1: Hazard Characterization and Risk Assessment
L-Ornithine Backbone: The underlying amino acid, L-ornithine, exhibits low acute toxicity. The hydrochloride salt has a reported oral LD50 of 10 g/kg in rats, though it is classified as a substance that causes serious eye irritation.[1]
N-α-Z (Benzyloxycarbonyl) Group: The Z-group is a common amine protecting group in peptide synthesis.[2][3] While the protected amino acid is generally stable, the benzyl and carbonyl functionalities mean it should be treated as a standard organic chemical. Thermal decomposition may produce hazardous byproducts such as carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
N-δ-Phthaloyl (Pht) Group: The phthaloyl group, a phthalimide derivative, is stable and serves to protect the delta-amino group. Phthalimide-containing compounds should be handled as potentially irritating substances.[5] The most significant hazards related to this group arise from the highly toxic and carcinogenic reagents, such as hydrazine, that are often used for its chemical removal.
Part 2: Regulatory Framework: The Principle of "Cradle-to-Grave"
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its ultimate disposal.
Key tenets of RCRA compliance in a laboratory setting include:
Prohibition of Sewer or Trash Disposal: Hazardous chemicals cannot be poured down the drain or discarded in the regular trash.[6]
Mandatory Documentation: All waste generation must be documented.[6]
Proper Management: Waste must be accumulated at or near the point of generation in designated Satellite Accumulation Areas (SAAs), properly labeled, and stored safely until removal by trained EHS personnel or a licensed contractor.[7]
Attempting to neutralize or chemically treat hazardous waste without a specific permit is illegal in many jurisdictions.[6] Therefore, the protocols outlined below focus on safe collection and preparation for disposal by a licensed professional service.
Part 3: Core Disposal Principles: Segregation, Containerization & Labeling
Proper disposal begins the moment a substance is designated as waste. Adherence to these core principles is critical to prevent dangerous chemical reactions and ensure safe handling.
Waste Segregation
Incompatible chemicals must always be stored separately. N-α-Z-N-δ-phthaloyl-L-ornithine, as a solid organic compound, should be segregated from:
Strong Oxidizing Agents: To prevent potential ignition or explosive reactions.
Strong Acids and Bases: To avoid uncontrolled hydrolysis or other reactions.[8][9]
Aqueous Solutions: To prevent contamination of non-aqueous waste streams.[6]
Containerization
Select a Compatible Container: The waste must be collected in a container made of a compatible material (e.g., a clean, dry, high-density polyethylene or glass bottle) that is free from damage.[6] The original product container is often an excellent choice.[5]
Ensure Secure Closure: The container must have a secure, leak-proof screw cap. Parafilm, stoppers, or open beakers are unacceptable for waste storage.[6]
Avoid Overfilling: Leave adequate headspace (at least 10% of the container volume) to allow for expansion of vapors and prevent spills.[6]
Labeling
Proper labeling is a legal requirement and is crucial for the safety of all personnel.
Affix a "Hazardous Waste" Label: As soon as the first amount of waste is added to the container, it must be labeled. Your institution's EHS department will provide official hazardous waste labels.[7]
Provide Complete Information: The label must include:
The words "Hazardous Waste".
The full, unabbreviated chemical name: "N-α-Z-N-δ-phthaloyl-L-ornithine" .
An accurate list of all components and their approximate percentages if it is a mixture.[6]
The date when waste was first added to the container.[6]
Part 4: Recommended Disposal Protocol
The following step-by-step protocol details the safest and most compliant method for disposing of N-α-Z-N-δ-phthaloyl-L-ornithine and associated contaminated materials.
Experimental Protocol: Collection and Disposal of Solid Waste
Designation of Waste: Identify any unused, expired, or surplus solid N-α-Z-N-δ-phthaloyl-L-ornithine for disposal.
Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE as detailed in the table below.
Container Preparation:
Obtain a designated solid hazardous waste container from your EHS department or select a clean, dry, and compatible container with a secure screw cap.[6]
Affix a hazardous waste label and fill in your name, lab location, and the date.
Waste Transfer:
Carefully transfer the solid waste into the prepared container using a clean spatula or scoopula.
Perform this transfer within a chemical fume hood to minimize any risk of inhaling fine particulates.
Place any contaminated disposables, such as weigh boats, gloves, and wipes, into the same solid waste container.
Label Completion:
Write the full chemical name, "N-α-Z-N-δ-phthaloyl-L-ornithine," on the label.
Estimate the total quantity of waste in the container.
Secure Storage:
Securely cap the waste container.
Store the container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[7]
Arrange for Pickup: Once the container is full or ready for removal, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.[6]
Part 5: Spill Management Protocol
In the event of a minor spill of solid N-α-Z-N-δ-phthaloyl-L-ornithine, follow these procedures immediately.
Control and Alert: Alert personnel in the immediate area and restrict access.
Don PPE: Wear a lab coat, safety goggles with side shields, and nitrile gloves. For larger spills where dust may be generated, a dust respirator may be required.[4]
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust.
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., water or ethanol). Place all cleaning materials into the hazardous waste container.
Label and Dispose: Seal and label the container as hazardous waste and manage it according to the disposal protocol in Part 4.
Report: Report the incident to your laboratory supervisor and EHS department.
Part 6: Visualizations and Data Summary
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum PPE required for handling N-α-Z-N-δ-phthaloyl-L-ornithine during routine use and disposal operations.
Protection Type
Specification
Rationale
Eye Protection
Safety glasses with side-shields or splash goggles.
Protects against eye irritation from dust or accidental splashes.[1]
Hand Protection
Nitrile rubber gloves (minimum 0.11 mm thickness).
Prevents skin contact and potential irritation.
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory
Not required for handling small quantities in a well-ventilated area or fume hood. Use a NIOSH-approved respirator for large spills or when dust is generated.[4]
Minimizes inhalation of airborne particulates.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of N-α-Z-N-δ-phthaloyl-L-ornithine waste.
Caption: Decision workflow for the safe disposal of N-α-Z-N-δ-phthaloyl-L-ornithine.
References
Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.
Essential Guide to the Safe Disposal of O-Phthalimide-C5-acid. (2025). Benchchem.
How to Store and Dispose of Chemical Lab Waste. Colorado Mesa University.
Comprehensive Safety and Handling Guide for N-α-Z-N-δ-phthaloyl-L-ornithine
As a Senior Application Scientist, I frequently observe that laboratory safety protocols treat all powdered reagents uniformly. However, handling highly specialized, orthogonally protected amino acid derivatives like N-α...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe that laboratory safety protocols treat all powdered reagents uniformly. However, handling highly specialized, orthogonally protected amino acid derivatives like N-α-Z-N-δ-phthaloyl-L-ornithine (CAS: 7767-00-2)[1] requires a dynamic approach to risk management.
This compound, widely utilized in advanced peptide synthesis to introduce selectively deprotectable ornithine residues, presents a relatively low acute toxicity profile in its solid state. The true operational hazard does not stem from the amino acid itself, but rather from the phase transitions it undergoes during your workflow. The shift from a highly static, hygroscopic powder to a solute dissolved in aggressive organic carriers (like DMF or DCM) fundamentally alters its risk profile and dictates a necessary shift in Personal Protective Equipment (PPE)[2][3][4].
Below is the definitive, step-by-step guide to the safe operational handling, PPE selection, and disposal of N-α-Z-N-δ-phthaloyl-L-ornithine.
The Causality of Protection: Risk Assessment & PPE Matrix
The safety profile of N-α-Z-N-δ-phthaloyl-L-ornithine must be bifurcated into two distinct phases: the Solid Phase and the Solution Phase .
In its lyophilized or crystalline solid state, the primary risk is the inhalation of aerosolized particulates. Peptide derivatives are notoriously prone to static charge; without proper grounding, the powder can easily repel from spatulas and become airborne[2][3].
Once solubilized, the hazard profile shifts entirely to the solvent. N-α-Z-N-δ-phthaloyl-L-ornithine is highly hydrophobic and typically requires strong polar aprotic solvents like N,N-Dimethylformamide (DMF) for dissolution[4]. DMF is a potent carrier solvent that is readily absorbed through the skin, potentially dragging dissolved compounds directly into the bloodstream. Critically, DMF rapidly degrades standard nitrile gloves , reducing their breakthrough time to mere minutes[5][6].
Quantitative PPE Specification Matrix
PPE Category
Phase 1: Powder Handling (Solid)
Phase 2: Solution Handling (DMF/DCM)
Scientific Rationale & Quantitative Spec
Gloves
Standard Nitrile (Min 4 mil)
Butyl Rubber or Double-Nitrile
Nitrile breakthrough time for DMF is <15 mins[6]. Butyl rubber provides >480 mins of resistance. If using nitrile, change immediately upon any splash.
Eye Protection
Safety Glasses (ANSI Z87.1)
Chemical Splash Goggles
Glasses protect against micro-dust; goggles prevent aggressive solvent capillary action into the ocular cavity.
Respiratory
N95/P100 Particulate Mask
Fume Hood (Face Velocity >100 fpm)
Solid particles range from 1-100 µm (mask effective)[2]; solvent vapors require active volumetric extraction.
Body
Standard Cotton Lab Coat
Flame-Resistant (FR) Lab Coat
Static discharge during powder handling can ignite combustible solvent vapors in the secondary phase.
Operational Workflow & Handling Protocols
To ensure both operator safety and the chemical integrity of the peptide derivative, the handling workflow must be treated as a self-validating system.
Operational workflow for handling hygroscopic peptide derivatives.
Step-by-Step Methodology: Weighing and Solubilization
Phase 1: Preparation & Equilibration
Equilibrate: Transfer the sealed vial of N-α-Z-N-δ-phthaloyl-L-ornithine from cold storage (-20°C) to a desiccator at room temperature for at least 30 minutes[3][4].
Self-Validation Step: Inspect the vial exterior. It must be 100% free of condensation before opening. Opening a cold vial introduces atmospheric moisture, leading to rapid hydrolytic degradation and clumping of the powder.
Static Mitigation: Wipe the exterior of your micro-spatula and the analytical balance draft shield with an anti-static, zero-charge wipe.
Phase 2: Weighing
3. Tare & Transfer: Place a clean, anti-static weigh boat on the balance. Tare. Using the treated spatula, transfer the required mass of the white powder.
4. Mass Stability Check: Close the draft shield.
Self-Validation Step: The balance reading must stabilize within 5 seconds. A fluctuating reading indicates residual static charge repelling the powder, which guarantees aerosolization risks and inaccurate molar ratios for your downstream peptide coupling.
Phase 3: Solubilization
5. Solvent Addition: Transfer the weigh boat into a chemical fume hood. Transfer the powder into a borosilicate glass vial.
6. Dissolution: Add the pre-calculated volume of DMF (or appropriate solvent). Cap the vial tightly immediately.
7. Agitation & Validation: Vortex gently for 30-60 seconds.
Self-Validation Step: Visually inspect the solution against a light background. The solution must be optically clear with zero suspended particulates. Incomplete dissolution will result in failed coupling cycles and clogged fluidic lines in automated synthesizers.
Spill Response & Waste Disposal Plans
Spill response must be dictated by the physical state of the compound at the time of the incident. Applying solvent-spill logic to a powder spill will exacerbate the hazard.
Logic pathway for assessing and mitigating N-α-Z-N-δ-phthaloyl-L-ornithine spills.
Step-by-Step Spill Response Protocol
Scenario A: Powder Spill (Solid State)
Isolate: Restrict access to the immediate area to prevent tracking the powder across the lab floor.
Moisten (Critical Step): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the peptide derivative[7]. Lightly mist the spilled powder with a 70% isopropanol/water solution to bind the dust into a manageable paste.
Wipe: Use standard absorbent lab wipes to collect the moistened powder.
Dispose: Place the contaminated wipes into a sealable hazardous solid waste bag.
Scenario B: Solution Spill (Dissolved in DMF/DCM)
Ventilate: Ensure the fume hood sash is fully open to maximize vapor extraction. If spilled outside a hood, evacuate the immediate area until vapors dissipate.
Absorb: Deploy chemical-resistant absorbent pads (specifically rated for aggressive organics) over the spill. Do not use standard water absorbents, as they will degrade.
Neutralize/Clean: Wipe the surface with a compatible solvent (e.g., ethanol) to remove residual N-α-Z-N-δ-phthaloyl-L-ornithine, followed by a thorough wash with soap and water.
Dispose: Place saturated pads in a sealed, clearly labeled hazardous solvent waste container.
Waste Disposal Logistics
Solid Waste: Empty reagent vials, weigh boats, and contaminated PPE (like degraded nitrile gloves) must be disposed of in designated solid chemical waste bins slated for high-temperature incineration[2].
Liquid Waste: Halogenated (if using DCM) and non-halogenated (if using DMF) waste streams must be strictly segregated. N-α-Z-N-δ-phthaloyl-L-ornithine dissolved in DMF must be routed specifically to the non-halogenated organic waste carboy to prevent dangerous exothermic reactions in the waste stream.
References
NextSDS. "Z-ORN(PHT)-OH — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Suzhou Peptides. "Safety Tips for Handling Peptides in Your Research." Suzhou Peptides. Available at:[Link]
Peptide Synthetics. "Materials safety data sheet." Peptide Synthetics. Available at:[Link]
Unisafe Gloves. "Chemical Resistance Guide." Unisafe Gloves. Available at:[Link]
LifeTein. "How to dissolve, handle and store synthetic peptides." LifeTein. Available at:[Link]
WellBefore. "Nitrile Gloves Chemical Resistance: What You Need to Know." WellBefore. Available at: [Link]